Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate is a fascinating chemical compound widely used in scientific research. Its unique properties make it an ideal candidate for various applications, such as drug discovery, material synthesis, and catalyst development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate typically involves the reaction of 5-hydroxypyridine-2-carboxylic acid with 1,1,2,2,2-pentafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluoroethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate include:
- Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate
- Methyl 5-(difluoromethoxy)pyridine-2-carboxylate
- Methyl 5-(fluoromethoxy)pyridine-2-carboxylate
Uniqueness
This compound is unique due to the presence of the pentafluoroethoxy group, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO3/c1-17-7(16)6-3-2-5(4-15-6)18-9(13,14)8(10,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTODPLZFVKMPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.